4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide is a chemical compound with a molecular formula of C17H17N3O3.
Scientific Research Applications
4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The primary targets of the compound “4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide” are currently unknown. The compound is a part of a larger class of bioactive aromatic compounds that have shown clinical and biological applications . These compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been found to have diverse biological activities and have been used in the development of new drugs .
Result of Action
Similar compounds have been found to have a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
Similar compounds have been found to have diverse biological activities in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide typically involves the reaction of benzylamine with pyridine-3-carboxylic acid, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-benzyl-5-oxo-N-(pyridin-2-ylmethyl)morpholine-3-carboxamide
- 4-benzyl-5-oxo-N-(pyridin-4-ylmethyl)morpholine-3-carboxamide
Uniqueness
What sets 4-benzyl-5-oxo-N-[(pyridin-3-yl)methyl]morpholine-3-carboxamide apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(pyridin-3-ylmethyl)morpholine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17-13-24-12-16(21(17)11-14-5-2-1-3-6-14)18(23)20-10-15-7-4-8-19-9-15/h1-9,16H,10-13H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGSXQAUCCMLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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